molecular formula C19H22FNO2S B8687244 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine

2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine

Cat. No.: B8687244
M. Wt: 347.4 g/mol
InChI Key: VKSHVRYDYGHBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a fluorophenyl group and a trimethylbenzenesulfonyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the pyrrolidine ring and introduce the substituents through a series of reactions such as nucleophilic substitution, sulfonylation, and fluorination.

For example, the synthesis might begin with the preparation of 2-(4-Fluoro-phenyl)-pyrrolidine through a nucleophilic substitution reaction. This intermediate can then be reacted with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The fluorophenyl and sulfonyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could result in the formation of new sulfonyl or fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers might investigate its interactions with biological targets such as enzymes or receptors to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features might be optimized to enhance its efficacy, selectivity, and pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (RS)-2-(4-Chloro-phenyl)-1-(2,4,6-trimethyl-benzenesulfonyl)-pyrrolidine
  • (RS)-2-(4-Methyl-phenyl)-1-(2,4,6-trimethyl-benzenesulfonyl)-pyrrolidine
  • (RS)-2-(4-Bromo-phenyl)-1-(2,4,6-trimethyl-benzenesulfonyl)-pyrrolidine

Uniqueness

2-(4-Fluorophenyl)-1-(2,4,6-trimethylbenzenesulfonyl)pyrrolidine is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, biological activity, and overall performance in various applications.

Properties

Molecular Formula

C19H22FNO2S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C19H22FNO2S/c1-13-11-14(2)19(15(3)12-13)24(22,23)21-10-4-5-18(21)16-6-8-17(20)9-7-16/h6-9,11-12,18H,4-5,10H2,1-3H3

InChI Key

VKSHVRYDYGHBMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p. 111° C. and MS: m/e=347 (M+) was prepared in accordance with the general method of example 1e from (RS)-2-(4-fluoro-phenyl)-pyrrolidine and 2,4,6-trimethyl-benzenesulfonyl chloride.
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